Anthracenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracenone, also known as anthracene-9,10-dione, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, characterized by the presence of two keto groups at the 9 and 10 positions of the central ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracenone can be synthesized through several methods:
Oxidation of Anthracene: This is one of the most common methods, where anthracene is oxidized using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid, which is then cyclized to this compound.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of anthracene using chromium (VI) oxide due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Anthracenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound using reagents like sodium borohydride can yield anthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated or nitrated this compound derivatives
Scientific Research Applications
Anthracenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymer chemistry
Mechanism of Action
The mechanism of action of anthracenone, particularly in biological systems, involves its interaction with various molecular targets:
Inhibition of Melanin Production: this compound derivatives inhibit the activity of enzymes such as tyrosinase, which is crucial for melanin synthesis.
Antimicrobial and Anticancer Activity: The exact molecular pathways are still under investigation, but it is believed that this compound derivatives interact with cellular DNA and proteins, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
- Anthraquinone
- Phenanthrene
- Naphthoquinone
Anthracenone’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications, distinguishing it from its similar counterparts.
Properties
CAS No. |
101843-14-5 |
---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2H-anthracen-1-one |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-6,8-9H,7H2 |
InChI Key |
MRVNKBNZHOHVER-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.